molecular formula C14H17N7 B6438774 4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2549055-80-1

4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B6438774
CAS No.: 2549055-80-1
M. Wt: 283.33 g/mol
InChI Key: SPWWKGBTYNILOR-UHFFFAOYSA-N
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Description

4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole (CAS 2549055-80-1) is a synthetically complex heterocyclic hybrid molecule of significant interest in medicinal chemistry and drug discovery. Its structure features a triazolopyrimidine core, a privileged scaffold in drug design known for its versatility, which is linked to a pyrazole moiety via a conformationally rigid azetidine ring. This specific architectural design confers enhanced metabolic stability, making it a valuable compound for pharmacological investigation . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere for purines in molecular design. This property facilitates the targeting of ATP-binding sites in various enzymes, including protein kinases, which are critical regulators in disease pathways such as cancer . Research into similar TP-based compounds has demonstrated promising biological activities, including antiproliferative effects against various human cancer cell lines. These compounds can suppress key signaling pathways, such as the ERK pathway, and induce cell cycle arrest and apoptosis in cancer cells . Furthermore, derivatives of the triazolo-pyrimidine class have exhibited significant antimicrobial properties against strains including Staphylococcus aureus and Escherichia coli . The unique physicochemical properties and multifaceted biological profile of this compound make it a compelling candidate for advanced research in developing novel therapeutic agents, particularly in oncology and infectious disease. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7/c1-10-4-16-20(5-10)8-12-6-19(7-12)13-3-11(2)18-14-15-9-17-21(13)14/h3-5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWWKGBTYNILOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)CN4C=C(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Molecular Formula : C₁₂H₁₅N₅
  • Molecular Weight : 225.28 g/mol
  • IUPAC Name : this compound

This structure features a pyrazole core linked to a triazolo-pyrimidine moiety, which is known for various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, research on similar compounds has shown that they possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structural similarities suggest that This compound may also exhibit comparable antimicrobial effects.

Anticancer Activity

The compound's potential anticancer activity is noteworthy. In vitro studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural features showed antiproliferative effects against Leishmania species . The mechanism of action often involves the inhibition of key enzymes involved in cell division and survival.

Kinase Inhibition

Given the role of kinases in cancer progression and other diseases, the ability of this compound to act as a kinase inhibitor could be significant. Research indicates that certain triazolo-pyrimidines can selectively inhibit various kinases involved in oncogenic signaling pathways . This suggests that This compound may have similar properties.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : By binding to specific enzymes (e.g., kinases), it may disrupt critical signaling pathways.
  • Cell Cycle Arrest : Compounds like this can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Study 1: Anticancer Activity

A study published in 2023 explored the synthesis and biological activities of triazolo-pyrimidine derivatives. The findings revealed that specific modifications to the triazolo ring enhanced anticancer activity against various cell lines. The compound's structural features contributed to its efficacy in inhibiting tumor growth .

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of related compounds found that certain triazolo derivatives exhibited potent activity against gram-positive and gram-negative bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of compounds containing the triazolo[1,5-a]pyrimidine moiety in anticancer therapies. For instance, derivatives of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways, making them promising candidates for further development in oncology .

Antimicrobial Effects

The compound has shown notable antimicrobial activity. Specifically, complexes formed with Cu(II) and Co(II) ions that incorporate 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been investigated for their efficacy against Leishmania species. These studies suggest a mechanism involving the disruption of cellular processes in the pathogens, leading to their death .

PDE Inhibition

Another significant application is in the inhibition of phosphodiesterase enzymes (PDEs). Certain derivatives of this compound have been identified as effective inhibitors of PDE2 , which plays a role in various physiological processes including inflammation and cognition. This inhibition could lead to therapeutic strategies for conditions like asthma and cognitive disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialLeishmania speciesDisruption of cellular processes
PDE InhibitionPDE2Decreased inflammation and improved cognition

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The triazolopyrimidine scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name Core Structure Key Substituents/Modifications Biological Activity Synthesis Method
4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole Triazolo[1,5-a]pyrimidine + pyrazole 5-methyl, azetidine linker, pyrazole Inferred kinase inhibition Multi-step, likely SN2/condensation
5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine 7-phenyl, 5-amino Antitumor, antifungal Fusion with aldehydes/3-oxo esters
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (e.g., Compound 6) Fused pyrazole-triazolo-pyrimidine Fused rings, isomerizable Inferred antiviral Isomerization under basic conditions
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolo[1,5-a]pyrimidine Trifluoromethyl, carboxylic acid Inferred enzyme inhibition Multi-component, DMF-catalyzed

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Amino-7-phenyl Analog 7-Trifluoromethyl Analog
LogP (predicted) ~2.5 (moderate lipophilicity) ~1.8 (hydrophilic due to -NH2) ~3.2 (highly lipophilic)
Solubility (aq.) Moderate (azetidine enhances) High Low (CF3 reduces)
Metabolic Stability High (azetidine resists oxidation) Moderate Variable (depends on substituents)

Preparation Methods

Synthesis of Key Intermediate: 5-Methyl- Triazolo[1,5-a]Pyrimidin-7-Amine

The triazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-methyl-2-hydrazinylpyrimidin-4-amine with formamide or its derivatives under acidic conditions. For example:

  • Reaction Conditions : Heating at 120°C in formic acid for 6 hours .

  • Yield : ~75–85% after recrystallization from ethanol .

Key challenges include avoiding over-cyclization and ensuring regioselectivity. The use of microwave-assisted synthesis has been reported to reduce reaction times to 30 minutes while maintaining yields above 80% .

Functionalization of Azetidine Ring

The azetidine ring is introduced through nucleophilic substitution or coupling reactions. A critical step involves the preparation of 1-(5-methyl- triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ylmethanol:

  • Azetidine Activation : Treatment of azetidin-3-ylmethanol with thionyl chloride generates the corresponding chloride, which reacts with 5-methyl- triazolo[1,5-a]pyrimidin-7-amine in the presence of a base (e.g., K₂CO₃) .

  • Coupling Efficiency : Yields range from 60–70% when using polar aprotic solvents like DMF or acetonitrile .

Pyrazole Ring Assembly and Alkylation

The 4-methylpyrazole moiety is synthesized via Knorr pyrazole synthesis or through palladium-catalyzed cross-coupling:

  • Knorr Method : Condensation of hydrazine with ethyl acetoacetate under acidic conditions yields 4-methyl-1H-pyrazole-3-carboxylic acid, which is decarboxylated to 4-methylpyrazole .

  • Alkylation : Reacting 4-methylpyrazole with 1-(5-methyl- triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ylmethyl chloride in the presence of NaH (60% dispersion in oil) achieves N-alkylation .

Optimization Note : Excess base (2.5 eq. NaH) and anhydrous THF improve yields to 80–85% .

Final Coupling and Purification

The convergent synthesis concludes with coupling the azetidine-triazolo[1,5-a]pyrimidine intermediate to the pyrazole derivative:

StepReagents/ConditionsYieldPurification Method
1HATU, DIPEA, DMF, 20°C, 24h75%Reverse-phase HPLC
2EDCI, HOAt, THF, 40°C, 12h68%Silica gel chromatography

Critical Parameters :

  • Solvent Choice : DMF enhances solubility but complicates purification; THF offers a balance between reactivity and ease of workup .

  • Catalyst Load : HATU (1.1 eq.) outperforms EDCI in coupling efficiency .

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Key peaks include δ 2.26 (s, 3H, CH₃-pyrazole), δ 3.86 (s, 3H, CH₃-triazolo), and δ 4.12–4.43 (m, azetidine protons) .

  • LCMS : Molecular ion peak at m/z 346.4 [M+H]⁺ .

Challenges and Mitigation Strategies

  • Regioselectivity in Triazolo Formation : Use of electron-withdrawing groups (e.g., nitro) at the pyrimidine C5 position directs cyclization to the desired position .

  • Azetidine Ring Strain : Slow addition of azetidine intermediates to reaction mixtures minimizes side reactions .

  • Purification : Reverse-phase HPLC with 0.1% TFA in MeCN/H₂O resolves closely eluting impurities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the triazolo-pyrimidine and pyrazole hybrid scaffold in this compound?

  • Methodological Answer : The synthesis of hybrid heterocycles like this compound typically involves multi-step protocols. For example, triazolo-pyrimidine cores can be synthesized via cyclocondensation reactions using hydrazine hydrate and diethyl oxalate, followed by functionalization with azetidine and pyrazole moieties. Key steps include:

  • Cyclocondensation : Reacting 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with azetidine derivatives under reflux conditions in toluene, using sodium hydride as a base .
  • Methylation and coupling : Introducing the pyrazole fragment via nucleophilic substitution or copper-catalyzed click chemistry, as demonstrated in analogous triazole-pyrazole hybrids .
    • Validation : Confirm intermediate structures using 1^1H NMR and HPLC for purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : 1^1H NMR (to verify substituent positions), IR (to identify functional groups), and mass spectrometry (for molecular weight confirmation) .
  • Chromatography : HPLC or GC-MS to assess purity and stability under varying pH/temperature conditions .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB ID: 3LD6). Focus on binding affinity (ΔG values) and hydrogen-bonding patterns .
  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and topological indices to predict antifungal or kinase inhibition potential .
    • Data Interpretation : Validate computational results with in vitro assays (e.g., MIC values for antifungal activity) to resolve discrepancies between predicted and observed bioactivity .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare 1^1H NMR chemical shifts with density functional theory (DFT)-calculated spectra (e.g., using Gaussian 09 at the B3LYP/6-31G* level) .
  • Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex regions (e.g., overlapping azetidine and pyrazole protons) .
  • Crystallography : If feasible, obtain single-crystal X-ray diffraction data to unambiguously confirm stereochemistry .

Q. What experimental design principles should guide the optimization of reaction yields for this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters like solvent polarity (e.g., THF vs. DMF), temperature (50–100°C), and catalyst loading (e.g., CuSO4_4/sodium ascorbate for click chemistry) to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps and side reactions (e.g., hydrolysis of intermediates) .
    • Case Study : A 61% yield was achieved for a triazole-pyrazole analog by optimizing reaction time (16 hr) and stoichiometry (1:1.2 ratio of azide to alkyne) .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in biological assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to improve bioavailability .

Q. What strategies mitigate instability of the azetidine moiety during synthesis?

  • Solutions :

  • Protecting groups : Temporarily protect the azetidine nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired ring-opening reactions .
  • Low-temperature reactions : Conduct coupling steps at 0–5°C to minimize decomposition .

Theoretical and Conceptual Frameworks

Q. How does the integration of pyrazole and triazolo-pyrimidine fragments influence target selectivity?

  • Conceptual Basis : The pyrazole’s hydrogen-bonding capacity and triazolo-pyrimidine’s planar structure enable dual interactions with hydrophobic pockets and catalytic residues in enzymes (e.g., kinase ATP-binding sites) .
  • Validation : Compare docking scores of the hybrid compound vs. its isolated fragments to quantify synergistic effects .

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